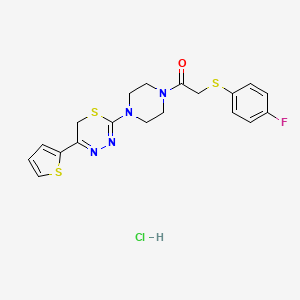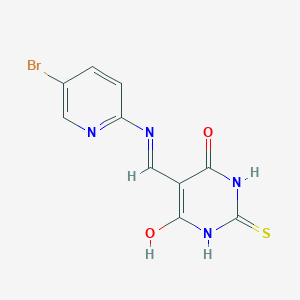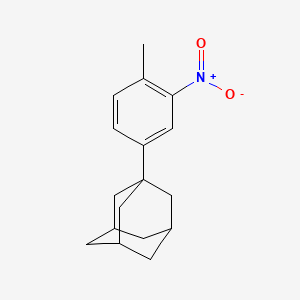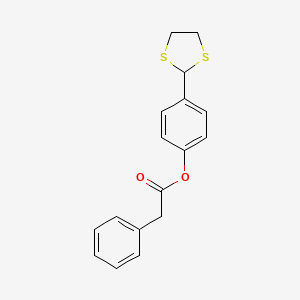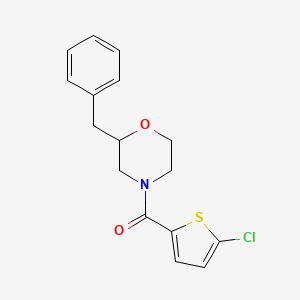![molecular formula C9H15N3O B2583801 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1423034-27-8](/img/structure/B2583801.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, also known as MPOMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is not fully understood, but it is believed to involve the formation of stable complexes with various compounds, including drugs and enzymes. These complexes may alter the activity of the compounds, leading to changes in their biological activity.
Biochemical and Physiological Effects
This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. These complexes may alter the activity of the drugs, leading to changes in their biological activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in lab experiments is its high purity and yield. This makes it a suitable compound for scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Another area of research is the development of new drug delivery systems based on the ability of this compound to form stable complexes with various drugs. In addition, the use of this compound as a building block for the synthesis of new materials is an area of research that has the potential to lead to the development of new materials with specific properties.
Synthesis Methods
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves the reaction between 2-(1-methyl-1H-pyrazol-4-yl)oxirane and methylamine. This reaction results in the formation of this compound as a white solid. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)



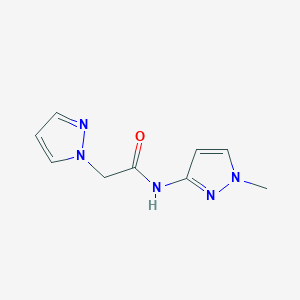
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

